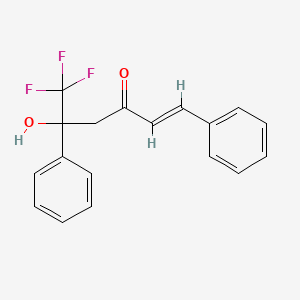
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with trifluoroacetophenone under basic conditions, followed by selective reduction and dehydration steps to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-2-one
- (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-4-one
Uniqueness
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one is unique due to the position of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15F3O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one |
InChI |
InChI=1S/C18H15F3O2/c19-18(20,21)17(23,15-9-5-2-6-10-15)13-16(22)12-11-14-7-3-1-4-8-14/h1-12,23H,13H2/b12-11+ |
InChI Key |
JHXCGMNQFVYVCX-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
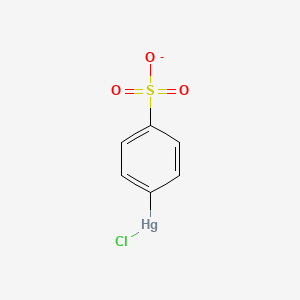

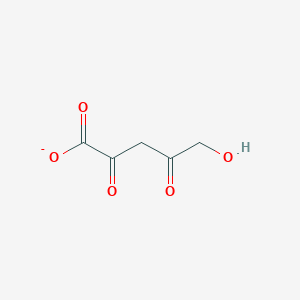
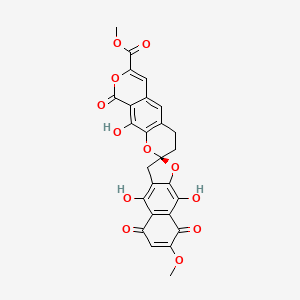
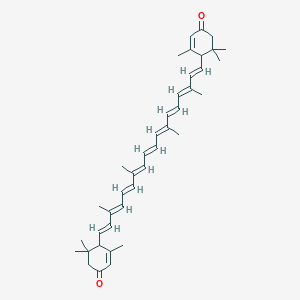
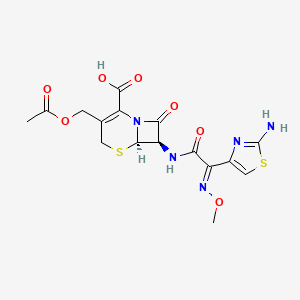
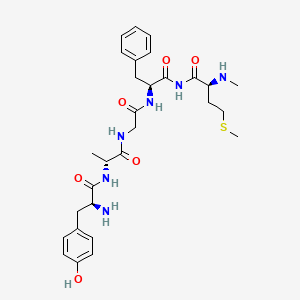
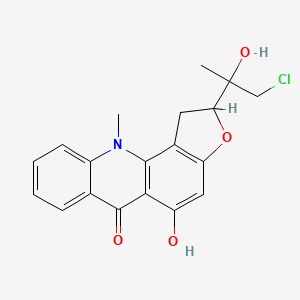
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
